molecular formula C19H17NO B3173343 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine CAS No. 946785-05-3

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine

Cat. No.: B3173343
CAS No.: 946785-05-3
M. Wt: 275.3 g/mol
InChI Key: BMEWDYIQYPGKHP-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (CAS 946785-05-3) is an aromatic amine derivative featuring a biphenyl ether backbone with a methyl substituent at the 3-position of the aniline ring. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.3 g/mol . The compound is structurally characterized by a 1,1'-biphenyl group linked via an ether oxygen to a 3-methyl-substituted aniline moiety. Synonyms include 3-methyl-4-(2-phenylphenoxy)aniline and 4-([1,1'-Biphenyl]-2-yloxy)-3-methylbenzenamine .

The methyl group at the 3-position may influence electronic properties, such as the basicity of the amine group, and steric interactions in molecular recognition processes.

Properties

IUPAC Name

3-methyl-4-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEWDYIQYPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245190
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946785-05-3
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946785-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine typically involves the coupling of a biphenyl derivative with a phenylamine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and phenylamine units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenylquinone derivatives, while reduction can produce biphenylamine derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 4-([1,1'-Biphenyl]-2-yloxy)aniline : Lacks the 3-methyl group, reducing steric hindrance and altering electronic properties.
  • 4-([1,1'-Biphenyl]-2-yloxy)-5-methylphenylamine : Methyl substitution at the 5-position instead of 3-position, affecting spatial orientation.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine C₁₉H₁₇NO 275.3 3-methyl Moderate solubility in polar aprotic solvents
4-([1,1'-Biphenyl]-2-yloxy)aniline C₁₈H₁₅NO 261.3 None Higher basicity due to unhindered amine
4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine C₁₈H₁₄ClNO 295.8 3-chloro Lower solubility; increased stability
  • Electronic Effects : The 3-methyl group in the target compound is electron-donating, enhancing the electron density of the aniline ring compared to chloro-substituted analogs. This may improve nucleophilic reactivity in coupling reactions.

Biological Activity

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a biphenyl ether structure with a methylphenylamine moiety, which contributes to its unique chemical properties. Its molecular formula is C19_{19}H18_{18}N2_{2}O, with a molecular weight of approximately 290.36 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes and receptors, influencing biochemical pathways such as signal transduction and metabolic processes.
  • Pathways : It is believed to modulate pathways involved in cell proliferation and apoptosis, potentially impacting cancer cell dynamics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, particularly against certain types of tumors. The exact mechanism remains under investigation but may involve inhibition of cell growth and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects, indicating its potential as an antibacterial agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in cancer lines
AntimicrobialExhibits activity against various bacteria
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : A study evaluated the compound's efficacy against breast cancer cell lines. Results demonstrated significant inhibition of cell growth at concentrations above 10 µM, with IC50 values indicating potency comparable to established chemotherapeutics.
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
  • Mechanistic Insights : Further investigations using molecular docking simulations suggested that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism, supporting its role as a potential therapeutic agent.

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